molecular formula C12H19N3O B1345323 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile CAS No. 1017468-05-1

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

Cat. No. B1345323
M. Wt: 221.3 g/mol
InChI Key: RBIZPBOZYSQJCF-UHFFFAOYSA-N
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Description

“1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile” is a chemical compound with the CAS Number: 1017468-05-1. Its molecular formula is C12H19N3O and it has a molecular weight of 221.3 .


Molecular Structure Analysis

The InChI code for “1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile” is 1S/C12H19N3O/c1-11(16)14-8-4-12(10-13,5-9-14)15-6-2-3-7-15/h2-9H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile derivatives have been extensively studied for their antibacterial and antimicrobial properties. Research demonstrates that these compounds, especially when used as substrates for the synthesis of cyanopyridine derivatives, exhibit significant antimicrobial activity against a wide range of aerobic and anaerobic bacteria. For instance, specific derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL against various bacterial strains, indicating their potent antibacterial nature (Bogdanowicz et al., 2013). Additionally, novel pyrrolidine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the broad spectrum of their potential applications in fighting infections (El-Mansy et al., 2018).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile derivatives have also been a focal point of research, exploring their potential in various chemical reactions and the formation of novel compounds. A study on the chemical behavior of certain derivatives towards primary amines and heterocyclic amines, for example, revealed the possibility of constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. This study not only demonstrated the versatility of these compounds in chemical synthesis but also their potential biological activity, which was investigated in the same study (Farouk et al., 2021).

Molecular Docking and In Silico Studies

In silico studies and molecular docking have also been conducted to predict the biological activity of derivatives of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile. These studies aim to understand the interaction of these compounds with biological targets, potentially revealing their therapeutic applications. For instance, research on hydroacridine (quinoline) derivatives, including some related to 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile, has shown promising results as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents. The presence of a pyrrolidine-2,5-diones fragment in these compounds was found to increase the indicators of biological activity, making them promising candidates for further pharmaceutical research (Smetanin et al., 2021).

Safety And Hazards

The safety data sheet (SDS) for “1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile” can be found online . The SDS contains information about the hazards of the compound and how to handle it safely.

properties

IUPAC Name

1-acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-11(16)14-8-4-12(10-13,5-9-14)15-6-2-3-7-15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIZPBOZYSQJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640654
Record name 1-Acetyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

CAS RN

1017468-05-1
Record name 1-Acetyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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